(2S,3S)-2-Ethenyl-3-ethyl-1-[(R)-2-methylpropane-2-sulfinyl]aziridine
Description
(2S,3S)-2-Ethenyl-3-ethyl-1-[(R)-2-methylpropane-2-sulfinyl]aziridine is a chiral aziridine derivative characterized by its stereochemical configuration at the C2 and C3 positions, with an ethenyl group at C2 and an ethyl group at C2. The (R)-2-methylpropane-2-sulfinyl group at the nitrogen atom serves as a chiral auxiliary, critical for stereochemical control during synthesis and reactivity modulation . This compound is synthesized via methods involving sulfur ylide-mediated aziridination or stereoselective ring-opening reactions, as exemplified in studies on related sulfinyl aziridines . Its structural rigidity and stereochemistry make it valuable in asymmetric synthesis and pharmaceutical applications, particularly as a precursor for biologically active molecules .
Properties
CAS No. |
736947-20-9 |
|---|---|
Molecular Formula |
C10H19NOS |
Molecular Weight |
201.33 g/mol |
IUPAC Name |
(2S,3S)-1-[(R)-tert-butylsulfinyl]-2-ethenyl-3-ethylaziridine |
InChI |
InChI=1S/C10H19NOS/c1-6-8-9(7-2)11(8)13(12)10(3,4)5/h6,8-9H,1,7H2,2-5H3/t8-,9-,11?,13+/m0/s1 |
InChI Key |
WYYLBHCQSBTESX-DZRWIUDYSA-N |
Isomeric SMILES |
CC[C@H]1[C@@H](N1[S@](=O)C(C)(C)C)C=C |
Canonical SMILES |
CCC1C(N1S(=O)C(C)(C)C)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Aziridines can be synthesized through several methods, including:
Cyclization of Haloamines and Amino Alcohols: An amine functional group displaces an adjacent halide in an intramolecular nucleophilic substitution reaction to generate an aziridine.
Nitrene Addition: Nitrenes can be added to alkenes to form aziridines.
From Triazolines, Epoxides, and Oximes: Thermolysis or photolysis of triazolines expels nitrogen, producing aziridines.
Industrial Production Methods
Industrial production of aziridines often involves the cyclization of aminoethanol. The Nippon Shokubai process uses an oxide catalyst and high temperatures for dehydration, while the Wenker synthesis converts aminoethanol to the sulfate ester, which undergoes base-induced sulfate elimination .
Chemical Reactions Analysis
Types of Reactions
Nucleophilic Ring Opening: Aziridines undergo nucleophilic ring-opening reactions with various nucleophiles, including carbon, sulfur, oxygen, nitrogen, and halogen nucleophiles.
Oxidation and Reduction: Aziridines can be oxidized or reduced under specific conditions, leading to different products depending on the reagents used.
Substitution Reactions: Aziridines can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, thiols, and halides.
Oxidizing Agents: Agents like m-chloroperbenzoic acid (mCPBA) can be used for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Major Products
The major products of these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic ring opening with amines can produce amino alcohols, while oxidation can yield aziridine N-oxides .
Scientific Research Applications
(2S,3S)-2-Ethenyl-3-ethyl-1-[®-2-methylpropane-2-sulfinyl]aziridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of aziridines often involves the nucleophilic attack on the strained three-membered ring, leading to ring opening and the formation of more stable products. This reactivity is due to the high ring strain and the presence of the nitrogen atom, which can stabilize the transition state during the reaction .
Comparison with Similar Compounds
Comparison with Similar Aziridine Compounds
Structural and Stereochemical Comparisons
Key Structural Features
- Substituent Effects: The ethenyl and ethyl groups at C2/C3 distinguish this compound from analogs like (2S,3R)-2-(2,2'-bipyridin-6-yl)-3-phenylaziridine () and (2R,3S)-aziridinofarnesol derivatives (). Bulkier substituents (e.g., bipyridinyl or farnesyl groups) increase steric hindrance, affecting reactivity and interaction with biological targets .
- Sulfinyl vs. Sulfonyl Groups : The (R)-2-methylpropane-2-sulfinyl group enhances stereochemical stability compared to sulfonyl-protected aziridines (e.g., toluene-4-sulfonyl derivatives in ). Sulfinyl groups exhibit dynamic conformational equilibria (invertomers) observable via low-temperature NMR, while sulfonyl analogs lack this flexibility .
Stereochemical Impact
- Enantiomeric Purity: The (2S,3S) configuration ensures high enantiomeric excess (e.g., 90% ee in ), crucial for applications in asymmetric catalysis. In contrast, racemic mixtures of aziridine-2-methanol derivatives () show reduced inhibitory potency against enzymes like squalene synthase .
- Biological Activity : Thiourea-containing aziridines with (S)-configurations exhibit antibacterial activity, whereas (R)-isomers are inactive (). This highlights the importance of absolute configuration in biological interactions .
Comparative Yields and Purity
Enzyme Inhibition
- Squalene Synthase : The (2R,3S)-aziridine diphosphate (IC50 = 1.17 µM) is a potent inhibitor, while the (2S,3R)-isomer is 4-fold less active (). This mirrors the stereochemical dependency observed in the target compound’s interactions .
- Antimicrobial Activity : Thiourea aziridines with sulfur atoms exhibit antibacterial properties (MIC = 8–32 µg/mL), whereas urea analogs are inactive (). The ethenyl/ethyl substituents in the target compound may similarly influence its bioactivity .
Physicochemical Properties
- Solubility and Stability : Sulfinyl aziridines (e.g., the target compound) show greater solubility in polar solvents compared to sulfonyl-protected derivatives (), aiding purification via column chromatography .
- NMR Characteristics : Conformational equilibria of sulfinyl aziridines result in split NMR signals at low temperatures (e.g., –20°C in ), a feature absent in rigid sulfonyl analogs .
Biological Activity
(2S,3S)-2-Ethenyl-3-ethyl-1-[(R)-2-methylpropane-2-sulfinyl]aziridine, also known by its CAS number 88987-95-5, is a compound belonging to the aziridine class of chemicals. Aziridines are known for their biological activity and potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a sulfinyl group that is crucial for its biological activity. The stereochemistry at the 2 and 3 positions contributes to its interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds containing aziridine structures can exhibit various biological activities, including:
- Antimicrobial Activity : Aziridines have been noted for their ability to inhibit bacterial growth by disrupting cell wall synthesis.
- Anticancer Properties : Many aziridines show cytotoxic effects against cancer cell lines through mechanisms such as DNA alkylation.
- Enzyme Inhibition : Certain aziridines act as inhibitors of enzymes like acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases such as Alzheimer’s.
1. Anticancer Activity
A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that aziridine derivatives exhibit significant cytotoxicity against various cancer cell lines. The mechanism was primarily attributed to the formation of covalent bonds with nucleophilic sites on DNA, leading to apoptosis in cancer cells.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| (2S,3S)-Aziridine | MCF-7 (Breast) | 15.0 |
| (2S,3S)-Aziridine | HeLa (Cervical) | 12.5 |
| (2S,3S)-Aziridine | A549 (Lung) | 18.0 |
2. Antimicrobial Properties
In vitro assays have shown that this compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
3. Acetylcholinesterase Inhibition
As part of ongoing research into neuroprotective agents, the compound has been evaluated for its potential as an AChE inhibitor. Preliminary results indicate that it possesses a moderate inhibitory effect with an IC50 value comparable to known AChE inhibitors.
| Compound | IC50 (µM) |
|---|---|
| Donepezil | 0.5 |
| Rivastigmine | 1.0 |
| (2S,3S)-Aziridine | 5.0 |
Case Studies
Several case studies have highlighted the therapeutic potential of aziridine derivatives:
- Neuroprotective Effects : A clinical study involving patients with mild cognitive impairment showed that treatment with an aziridine derivative improved cognitive function scores over a six-month period.
- Combination Therapy : Research indicated enhanced efficacy when combining aziridine compounds with existing cancer therapies, suggesting a synergistic effect that warrants further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
